His-Ser - 21438-60-8

His-Ser

Catalog Number: EVT-309337
CAS Number: 21438-60-8
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Occurrence

  • Microorganisms: His-Ser has been identified in a FAD-dependent oxidoreductase from the fungus Chaetomium thermophilum [].
  • Plants: The tripeptide Ser-His-Ser is recognized as a potential signaling molecule in the cottonwood tree endophyte Pseudomonas sp. strain GM79 [].
  • Animals: His-Ser forms part of various proteins and peptides in animal systems, including:
    • The N-terminal sequence of human lymphoblast interferon [].
    • Yeast pyruvate dehydrogenase [, ].
    • Cytochrome c3 from the bacterium Desulfovibrio vulgaris [].

Role in Scientific Research

  • A model system: His-Ser serves as a model to study the properties and behavior of dipeptides, particularly those containing histidine. This includes research focusing on peptide synthesis, catalytic activity, and hydrogen bonding interactions. [, , , , , , ]
  • A component of larger peptides: His-Ser is incorporated into larger peptides designed for specific biological activities or for studying structure-function relationships in proteins. [, , , , ]
  • A potential signaling molecule: The tripeptide Ser-His-Ser may act as a signaling molecule in plant-microbe interactions, particularly in the context of endophyte colonization. []

His-Ser-Asp-Gly-Thr-Phe-Thr-Ser (Secretin Fragment A)

Compound Description: This octapeptide is a fragment of the naturally occurring peptide hormone, secretin. It is particularly investigated for its potential in the diagnosis and treatment of autism. []

Relevance: This compound represents a larger peptide sequence containing the target compound His-Ser at its N-terminus. It highlights the potential biological significance of His-Ser as part of a larger peptide sequence. []

His-Ser-Asp-Gly-Thr-Phe-Thr (Secretin Fragment B)

Compound Description: This heptapeptide is another fragment of secretin studied for its potential diagnostic and therapeutic use in autism. []

Relevance: Similar to Secretin Fragment A, this compound demonstrates how the target compound His-Ser can be incorporated into larger biologically active peptides. []

His-Ser-Asp-Gly-Thr-Phe (Secretin Fragment C)

Compound Description: This hexapeptide, also a fragment of secretin, is studied for its potential role in autism. []

Relevance: This compound, along with other secretin fragments, emphasizes the importance of exploring various lengths and modifications of peptides containing His-Ser for potential therapeutic applications. []

His-Ser-Asp-Gly-Thr (Secretin Fragment D)

Compound Description: This pentapeptide represents a smaller fragment of the secretin hormone, studied for its relevance to autism. []

Relevance: The presence of His-Ser in this fragment suggests that even shorter sequences containing this dipeptide might retain some biological activity. []

His-Ser-Asp-Gly (Secretin Fragment E)

Compound Description: This tetrapeptide, a fragment of secretin, is investigated for potential applications in autism. []

Relevance: This compound, being the shortest fragment containing the His-Ser dipeptide at its N-terminus, indicates a potential size limitation for retaining significant biological activity derived from the target compound within the context of secretin fragments. []

Ser-His

Compound Description: Ser-His is a dipeptide composed of serine and histidine, found to have DNA, protein, and esterase cleaving properties at neutral pH. []

Relevance: Ser-His is a sequence isomer of the target compound His-Ser, highlighting the importance of amino acid order in determining peptide function. While both contain the same amino acids, their biological activities may differ significantly. []

Cyclo Ser-His

Compound Description: This compound is a cyclic dipeptide formed by the intramolecular cyclization of Ser-His. It was observed as a product during the synthesis of Ser-His using phosphorus oxychloride. []

Relevance: The formation of Cyclo Ser-His during Ser-His synthesis emphasizes the potential for cyclization in peptides containing His-Ser or Ser-His sequences, potentially influencing their biological activity and stability. []

His-His

Compound Description: This dipeptide consists of two histidine residues. It was observed as a byproduct during the synthesis of Ser-His using phosphorus oxychloride. []

Relevance: The formation of His-His during Ser-His synthesis indicates potential side reactions and the need for careful optimization during peptide synthesis involving histidine and serine residues. This is especially important when synthesizing His-Ser. []

Ser-Ser

Compound Description: This dipeptide comprises two serine residues. Like His-His, it was also identified as a byproduct during the synthesis of Ser-His using phosphorus oxychloride. []

Relevance: Similar to His-His, the presence of Ser-Ser as a byproduct during Ser-His synthesis further highlights the potential for unwanted side reactions when dealing with histidine and serine in peptide synthesis, emphasizing the need for stringent reaction control when synthesizing the target compound. []

Compound Description: This tripeptide, consisting of diaminopropionic acid (Dap), histidine (His), and serine (Ser), serves as a building block for creating peptide dendrimers. These dendrimers exhibit catalytic activity in the hydrolysis of 8-acyloxypyrene 1,3,6-trisulfonates. []

Relevance: This compound demonstrates the incorporation of His-Ser into a larger peptide structure, showcasing its potential as a component in designing artificial enzymes with specific catalytic activities. []

Compound Description: This complex molecule is a third-generation peptide dendrimer built by iteratively branching the Dap-His-Ser tripeptide. It displays significant catalytic efficiency in hydrolyzing 8-acyloxypyrene 1,3,6-trisulfonates. []

Relevance: Dendrimer A3 further exemplifies the integration of His-Ser into complex macromolecular structures with potential applications in catalysis. It demonstrates how the properties of the target compound can be exploited for creating functional materials. []

Compound Description: This dendrimer represents a modified version of Dendrimer A3, where the serine residues are replaced with threonine. This modification leads to improved catalytic efficiency compared to the original A3 dendrimer. []

Relevance: Comparing A3C to A3 reveals that subtle modifications near the His-Ser sequence within a larger structure can influence its catalytic properties. It highlights the importance of the surrounding chemical environment in modulating the activity of peptides containing His-Ser. []

Asp-His-Ser

Compound Description: This tripeptide represents the canonical catalytic triad found in serine proteases, playing a crucial role in their proteolytic activity. The aspartate, histidine, and serine residues work together to facilitate the hydrolysis of peptide bonds. [, , , ]

Relevance: While not containing the His-Ser dipeptide directly, the Asp-His-Ser triad emphasizes the essential catalytic role of both histidine and serine residues in biological systems. Understanding the function of this triad provides valuable context for studying the properties and potential applications of the target compound. [, , , ]

Source and Classification

Histidylserine is classified under dipeptides, which are compounds formed by the linkage of two amino acids through a peptide bond. It can be sourced from proteins that contain both histidine and serine residues. These amino acids are naturally occurring in various food sources, including meats, dairy products, and certain grains.

Synthesis Analysis

Methods of Synthesis

The synthesis of His-Ser can be achieved through several methods:

  1. Chemical Synthesis: This involves the stepwise addition of L-histidine and L-serine under controlled conditions to form the dipeptide.
  2. Enzymatic Synthesis: Enzymes such as peptidases can catalyze the formation of His-Ser from free amino acids in biological systems.

Technical Details

In chemical synthesis, protecting groups may be used to prevent unwanted reactions at the amino or carboxyl ends of the amino acids during coupling. The reaction typically requires activation of one amino acid (e.g., using carbodiimide) to facilitate the formation of the peptide bond.

Molecular Structure Analysis

Structure

Histidylserine has the molecular formula C9H14N4O4C_9H_{14}N_4O_4 and a molecular weight of approximately 226.23 g/mol. The structure consists of an imidazole side chain from histidine and a hydroxymethyl side chain from serine.

Data

  • Chemical Structure: The peptide bond forms between the carboxyl group of L-serine and the amino group of L-histidine.
  • 3D Configuration: The spatial arrangement allows for potential interactions with other biomolecules, influencing its biological activity.
Chemical Reactions Analysis

Reactions

Histidylserine participates in several biochemical reactions:

  1. Hydrolysis: In aqueous environments, His-Ser can undergo hydrolysis to release its constituent amino acids.
  2. Enzymatic Reactions: It may act as a substrate or cofactor in enzymatic reactions, particularly those involving histidine's role as a proton donor/acceptor.

Technical Details

The reactivity of His-Ser is influenced by the pKa values of histidine's imidazole ring (approximately 6.0), allowing it to function effectively in physiological pH ranges.

Mechanism of Action

Process

The mechanism by which His-Ser exerts its effects often involves:

  1. Catalytic Activity: Histidine can facilitate proton transfer during enzymatic reactions, while serine often acts as a nucleophile.
  2. Stabilization of Enzyme Structures: The presence of His-Ser in enzyme active sites can stabilize transition states during catalysis.

Data

The catalytic triad involving serine, histidine, and another acidic residue (often aspartate) is crucial for many enzymes' functionality, including serine proteases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to polar side chains.

Chemical Properties

  • pH Stability: Stable within physiological pH ranges but may degrade under extreme conditions (high temperature or extreme pH).
  • Reactivity: Can participate in redox reactions due to the functional groups present.
Applications

His-Ser has several scientific uses:

  1. Biochemical Research: Used as a model compound to study enzyme mechanisms involving serine proteases.
  2. Pharmaceutical Development: Investigated for potential roles in drug design targeting enzymes that utilize similar catalytic mechanisms.
  3. Nutritional Studies: Explored for its role in nutrition, especially concerning protein synthesis and metabolism.
Catalytic Mechanisms and Enzymatic Roles of His-Ser Motifs

His-Ser Dyad/Triad Formation in Enzyme Active Sites

Comparative Analysis of Ser-His-Glu vs. Ser-His-Asp Catalytic Triads

The electronic properties and spatial arrangements of catalytic triads significantly influence their catalytic efficiency and environmental adaptability. Enzymes featuring the Ser-His-Asp triad (e.g., chymotrypsin, subtilisin) dominate the serine protease landscape, where the aspartate residue precisely orients the histidine and modulates its pKa through a low-barrier hydrogen bond. This configuration creates an efficient charge-relay system that polarizes the serine nucleophile for attack on substrate carbonyl groups. In contrast, the less common Ser-His-Glu triad (found in certain lipases and amidases) features a longer carboxylate side chain that alters the geometry and strength of the hydrogen-bonding network. This structural difference results in a higher pKa for the histidine residue, shifting the pH optimum of these enzymes toward more acidic conditions compared to their Asp-containing counterparts [1].

Table 1: Functional Comparison of Catalytic Triad Variations

Triad TypeRepresentative EnzymespH OptimumKey Structural FeaturesCatalytic Consequences
Ser-His-AspChymotrypsin, SubtilisinAlkaline (7-9)Compact geometry; strong H-bondEfficient proton shuttling
Ser-His-GluScytalidoglutamic peptidaseAcidic (4-5)Extended carboxylate side chainAltered pKa of His residue
Ser-His-HisCytomegalovirus proteaseNeutralDual imidazole ringsReduced catalytic efficiency

The catalytic efficiency of Ser-His-Glu triads is generally lower than their Ser-His-Asp counterparts due to suboptimal proton transfer kinetics. For example, in cytomegalovirus protease (which utilizes a Ser-His-His triad), replacing the acidic residue with histidine reduces catalytic efficiency approximately 10-fold compared to aspartate-containing proteases, suggesting this configuration may represent an evolutionary adaptation for controlled reaction rates in viral maturation processes [2].

Transient vs. Stable Ser-His Dyad Interactions in Glycoside Hydrolases

Certain enzyme classes, particularly glycoside hydrolases, employ minimalist Ser-His dyads that function without a third acidic residue. These dyads exhibit two distinct operational modes: stable complexes maintained throughout the catalytic cycle and transient complexes that assemble only during specific catalytic steps. In clan PB metalloenzymes, the dyad maintains a consistent spatial arrangement where histidine directly activates the serine nucleophile. In contrast, α/β-hydrolases demonstrate more dynamic behavior where the histidine residue undergoes significant positional shifts upon substrate binding, creating a transient catalytic dyad that forms only during the transition state [1] [9].

This conformational flexibility provides distinct evolutionary advantages, allowing enzymes to accommodate diverse substrates without extensive structural reorganization. The meta-cleavage product (MCP) hydrolases exemplify this principle, where substrate binding induces repositioning of the catalytic histidine, effectively "assembling" the catalytic machinery only when the proper substrate is present. This substrate-induced activation represents a sophisticated molecular switch mechanism that prevents unnecessary hydrolysis and conserves cellular energy [9].

Role of Hydrogen Bonding Networks in Dyad Functionality

The catalytic competence of His-Ser dyads depends critically on intricate hydrogen-bonding networks that extend beyond the immediate catalytic residues. Site-directed mutagenesis studies on nattokinase (a serine protease with a classical Ser221-His64-Asp32 triad) revealed that peripheral residues (Ser33, Asp60, Ser62, Thr220) significantly stabilize the transition state through extended hydrogen bonds. Alanine substitution at these positions dramatically reduced catalytic efficiency (kcat) by 4.5- to 22-fold while minimally affecting substrate binding (Km), confirming their primary role in transition-state stabilization rather than ground-state binding [5] [8].

Table 2: Impact of Hydrogen Bond Removal on Nattokinase Catalysis

Mutationkcat (s⁻¹)Km (mM)kcat/Km (mM⁻¹s⁻¹)Reduction vs. WT
Wild-type25.40.6241.0-
S33A5.60.717.95.2-fold
D60A1.50.672.218.6-fold
S62A1.10.691.625.6-fold
T220A5.80.737.95.2-fold

Molecular dynamics simulations demonstrated that eliminating these hydrogen bonds increases atomic fluctuations around catalytic residues, particularly disrupting the precise alignment of Asp32-His64 and compromising oxyanion hole stability. These observations confirm that extended hydrogen-bonding networks serve as molecular girders that maintain active site architecture under catalytic stress, allowing efficient proton transfer during the acylation and deacylation steps of peptide bond hydrolysis [8].

Mechanistic Implications of His-Ser in Azidolysis and Glycosyl Transfer Reactions

The His-Ser motif demonstrates remarkable chemical versatility beyond standard hydrolysis reactions. In glycoside hydrolases, this dyad facilitates stereospecific glycosyl transfer through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. The histidine residue serves dual functions: initially activating the serine nucleophile for attack on the anomeric carbon, then protonating the glycosidic oxygen to facilitate aglycone departure. This concerted acid-base catalysis enables retention of stereochemistry at the anomeric center through a transition state featuring substantial oxocarbenium ion character [1].

In MCP hydrolases, the His-Ser dyad participates in carbon-carbon bond cleavage – an uncommon reaction for serine hydrolases. These enzymes employ a substrate-assisted mechanism where the enol form of the dienoic acid substrate undergoes enzyme-catalyzed ketonization before nucleophilic attack. Remarkably, the catalytic histidine becomes displaced upon substrate binding, and the dianionic intermediate (ESred) itself activates the serine nucleophile. This represents a paradigm shift from classical serine hydrolase mechanisms, demonstrating how enzymes co-opt substrate features to overcome catalytic challenges when conventional strategies prove insufficient [9].

Pre-steady-state kinetic analysis of DxnB2 (an MCP hydrolase) revealed a solvent kinetic isotope effect of 2.5 during ESred decay, confirming that substrate ketonization (a proton transfer reaction) limits the acylation rate. Linear free-energy relationships demonstrated a Bréønsted coefficient (βnuc) of ∼1 for substituted MCP substrates, indicating substantial nucleophilic character development during the transition state. These findings highlight how His-Ser dyads achieve catalytic competence through precise electrostatic management rather than brute-force nucleophile activation [9].

Impact of Site-Directed Mutagenesis on Dyad Stability and Catalytic Efficiency

Targeted mutagenesis of residues surrounding His-Ser motifs has yielded profound insights into their structural resilience and functional requirements. In nattokinase, the I31L mutation near the catalytic Asp32 increased kcat by 3.4-fold with minimal effect on Km, attributed to improved alignment of the charge-relay system through enhanced hydrogen bonding between Asp32 and His64. Molecular dynamics simulations revealed that the leucine substitution reduced atomic fluctuations in the catalytic triad by 0.4 Å RMSD, demonstrating how subtle alterations distant from active sites can significantly influence catalytic efficiency through allosteric pathways [5].

Table 3: Thermostability Enhancement in Engineered His-Ser Enzymes

EnzymeMutationHalf-life at 60°CMelting Temperature (°C)Catalytic Efficiency (kcat/Km)
NattokinaseI31L2.1-fold increase+3.53.3-fold increase
Candida rugosa lipaseF344I/F434Y/F133Y/F121Y40-fold increase+12.7Unchanged
Subtilisin EM222A5.1-fold increase-0.9-fold

Combinatorial mutagenesis approaches have successfully enhanced the thermodynamic stability of His-Ser containing enzymes without compromising catalytic function. In Candida rugosa lipase 1 (LIP1), replacing flexible phenylalanine residues near the catalytic Ser209 with bulkier tyrosine residues created an extended hydrogen-bonding network that rigidified the active center. The quadruple mutant F344I/F434Y/F133Y/F121Y exhibited a dramatic 40-fold increase in half-life at 60°C and a 12.7°C higher melting temperature while maintaining wild-type catalytic efficiency toward triglyceride substrates. This "active center stabilization" (ACS) strategy demonstrates that flexible residues within 10 Å of catalytic serines represent prime targets for engineering kinetic stability [7].

Similarly, nattokinase variants containing the M222A mutation (adjacent to catalytic Ser221) showed 5.1-fold longer half-lives at 60°C due to reduced solvent accessibility and oxidation susceptibility of the catalytic serine. These studies collectively demonstrate that residues surrounding His-Ser motifs critically influence their functional robustness, providing practical strategies for industrial enzyme engineering where operational stability determines commercial viability [5] [7].

Compounds Mentioned

  • Chymotrypsin
  • Subtilisin
  • Nattokinase
  • Scytalidoglutamic peptidase
  • Cytomegalovirus protease
  • Meta-cleavage product (MCP) hydrolases
  • DxnB2 hydrolase
  • Candida rugosa lipase 1 (LIP1)

Properties

CAS Number

21438-60-8

Product Name

His-Ser

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)

InChI Key

KRBMQYPTDYSENE-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N

Synonyms

His-Ser
HisSer
histidyl-serine
histidylserine

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N

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